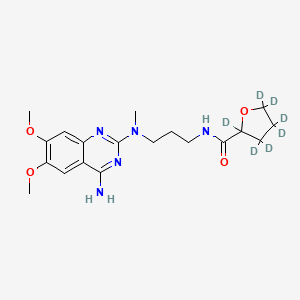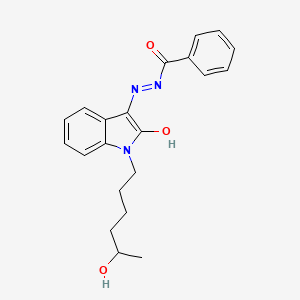
MDA-19 N-(5-hydroxyhexyl) metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MDA-19 N-(5-hydroxyhexyl) metabolite is an analytical reference standard that is structurally similar to known synthetic cannabinoids. It is a potential metabolite of MDA-19 based on the published metabolism of JWH-018 . This compound is primarily used for research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MDA-19 N-(5-hydroxyhexyl) metabolite involves the reaction of N-(5-hydroxyhexyl) with benzohydrazide. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol . The compound is obtained as a crystalline solid with a molecular formula of C21H23N3O3 and a molecular weight of 365.4 .
Industrial Production Methods
Currently, there is limited information available on the industrial production methods of this compound. It is primarily produced in research laboratories for analytical and forensic purposes .
Chemical Reactions Analysis
Types of Reactions
MDA-19 N-(5-hydroxyhexyl) metabolite undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives of this compound .
Scientific Research Applications
MDA-19 N-(5-hydroxyhexyl) metabolite is used in various scientific research applications, including:
Mechanism of Action
MDA-19 N-(5-hydroxyhexyl) metabolite exerts its effects by interacting with cannabinoid receptors, particularly cannabinoid receptor 2 (CB2). It has been shown to induce apoptosis and inhibit the proliferation of cancer cells by inactivating the AKT signaling pathway . The compound also affects mitochondrial pathways, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
JWH-018: A synthetic cannabinoid with similar structural properties.
JWH-250: Another synthetic cannabinoid with comparable effects.
BUTINACA: A synthetic cannabinoid with similar metabolic pathways.
Uniqueness
MDA-19 N-(5-hydroxyhexyl) metabolite is unique due to its specific interaction with CB2 receptors and its potential therapeutic applications in cancer treatment. Its distinct metabolic pathway and structural properties differentiate it from other synthetic cannabinoids .
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-hydroxy-1-(5-hydroxyhexyl)indol-3-yl]iminobenzamide |
InChI |
InChI=1S/C21H23N3O3/c1-15(25)9-7-8-14-24-18-13-6-5-12-17(18)19(21(24)27)22-23-20(26)16-10-3-2-4-11-16/h2-6,10-13,15,25,27H,7-9,14H2,1H3 |
InChI Key |
WYSNDQVEPJYZNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


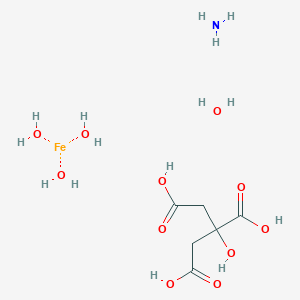
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoate](/img/structure/B10829042.png)
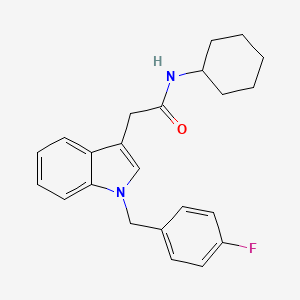
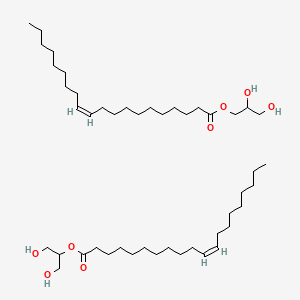
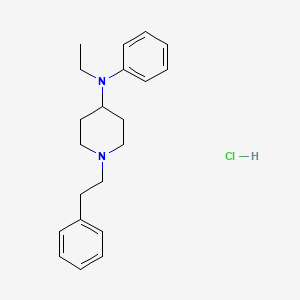
![Methyl 2-[(1-butylindazole-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B10829066.png)
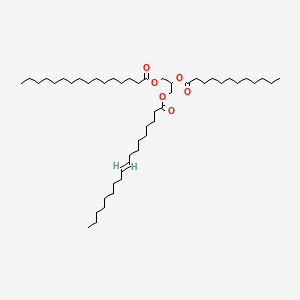
![[(2R,3R,4R,5R,6S,8R,10S,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10829071.png)
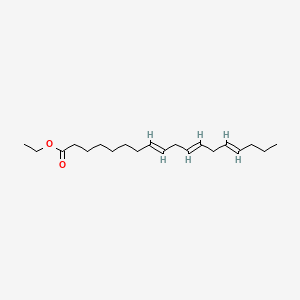
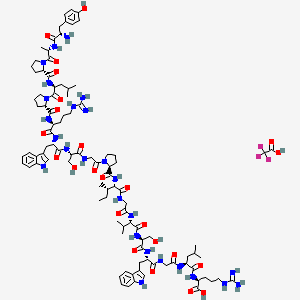
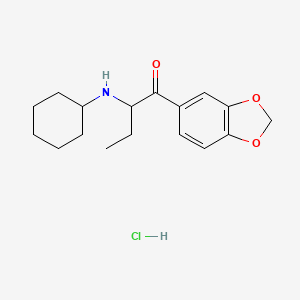
![methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate](/img/structure/B10829084.png)

